molecular formula C24H19ClN2O4 B2848354 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea CAS No. 923258-01-9

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Cat. No.: B2848354
CAS No.: 923258-01-9
M. Wt: 434.88
InChI Key: CSTMYOWZXNHDQJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a complex organic compound that features a urea linkage connecting a chlorophenyl group and an ethoxyphenyl chromenone moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Urea linkage formation: The final step involves the reaction of the chlorophenyl isocyanate with the chromenone derivative to form the urea linkage under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for better control over reaction conditions .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromenone moiety can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea include:

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which can be crucial for its applications in various fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-2-30-19-10-3-15(4-11-19)23-14-21(28)20-13-18(9-12-22(20)31-23)27-24(29)26-17-7-5-16(25)6-8-17/h3-14H,2H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTMYOWZXNHDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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